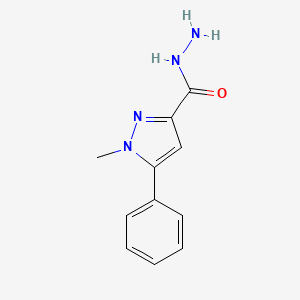
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis . The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide is unique due to its carbohydrazide functional group. This group imparts distinct chemical reactivity and biological activity. For instance, the carbohydrazide group can form hydrazone derivatives, which are not possible with carboxylic acid or carbaldehyde groups .
Propiedades
Fórmula molecular |
C11H12N4O |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-methyl-5-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H12N4O/c1-15-10(8-5-3-2-4-6-8)7-9(14-15)11(16)13-12/h2-7H,12H2,1H3,(H,13,16) |
Clave InChI |
VZTFCDRMDPYIHL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(=O)NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



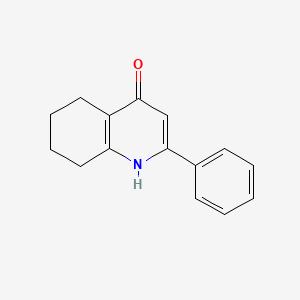

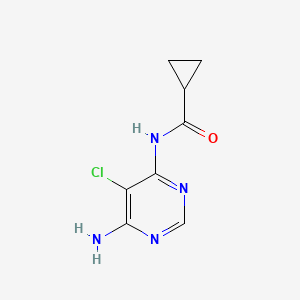
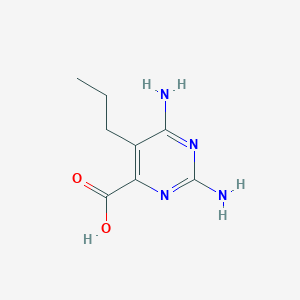
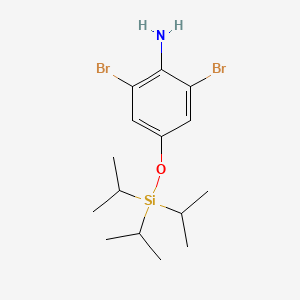
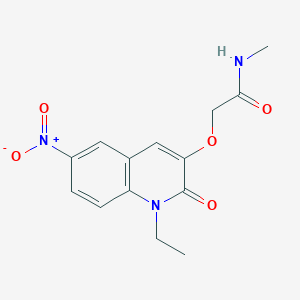


![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)

